![molecular formula C6H3BrN2O B13660417 3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
3-Bromoisoxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoisoxazolo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom attached to the third position of an isoxazolo[4,5-b]pyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group, which undergoes cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromoisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are commonly used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to facilitate the formation of the desired ring structures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolo[4,5-b]pyridine derivatives, while cyclization reactions can produce polycyclic heteroarenes .
Applications De Recherche Scientifique
3-Bromoisoxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Inhibition of Cytochrome P450 CYP17: The compound inhibits the activity of cytochrome P450 CYP17, thereby affecting the biosynthesis of steroid hormones.
Anticancer Activity: The compound’s anticancer properties are attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-Bromoisoxazolo[4,5-b]pyridine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused heterocyclic ring system and have been studied for their diverse biological activities.
Uniqueness: The presence of the bromine atom at the third position of the isoxazolo[4,5-b]pyridine ring imparts unique reactivity and potential for further functionalization, distinguishing it from other related compounds .
Propriétés
Formule moléculaire |
C6H3BrN2O |
|---|---|
Poids moléculaire |
199.00 g/mol |
Nom IUPAC |
3-bromo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
Clé InChI |
SYXDHDGHNUKXMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NO2)Br)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


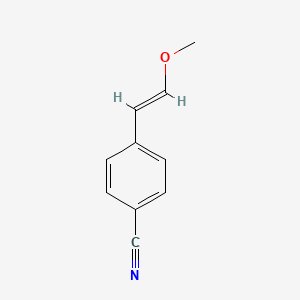
![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
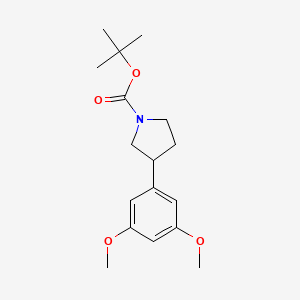
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
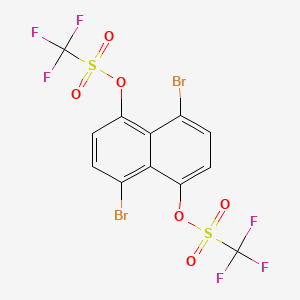
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
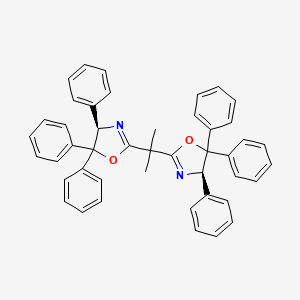
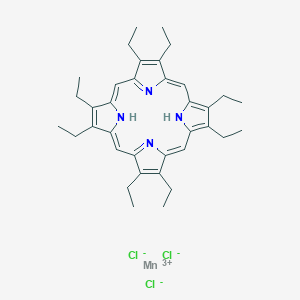

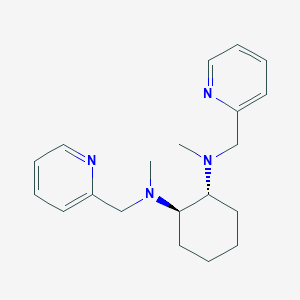
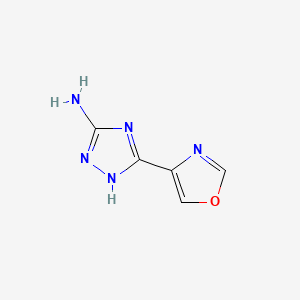
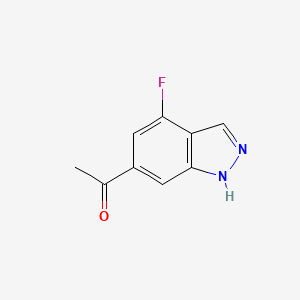
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
